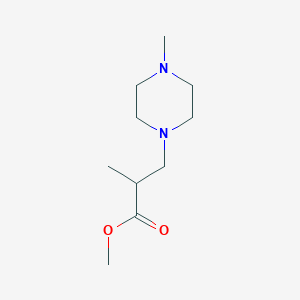
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting glycogen synthase kinase-3 (this compound), a key enzyme that regulates cell proliferation and survival. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism by modulating the activity of this compound. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease, by inhibiting this compound.
Mecanismo De Acción
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea works by inhibiting the activity of this compound, a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can modulate various downstream signaling pathways, including the Wnt/beta-catenin pathway, the PI3K/Akt pathway, and the NF-kappaB pathway, which are involved in cell survival, metabolism, and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation and oxidative stress. In Alzheimer's disease research, this compound has been shown to reduce beta-amyloid accumulation, improve cognitive function, and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several advantages as a research tool, including its high potency, selectivity, and specificity for this compound inhibition, its relatively low toxicity and side effects, and its ability to modulate multiple downstream signaling pathways. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, its instability in acidic and basic conditions, and its potential off-target effects on other kinases and enzymes.
Direcciones Futuras
1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several potential future directions for research, including its optimization as a therapeutic drug candidate for cancer, diabetes, and Alzheimer's disease, its evaluation in preclinical and clinical trials, its combination with other drugs and therapies, and its development as a tool for studying this compound signaling and related pathways. Additionally, the structural modification and design of this compound may lead to the discovery of more potent and selective this compound inhibitors with improved pharmacological properties and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves the reaction of 3-amino-1-methylindole with 3-methoxyphenyl isocyanate in the presence of a base catalyst. The reaction proceeds under mild conditions and yields a white solid that can be purified by recrystallization.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNNSFMCBMBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
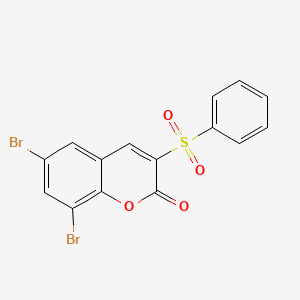
![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)

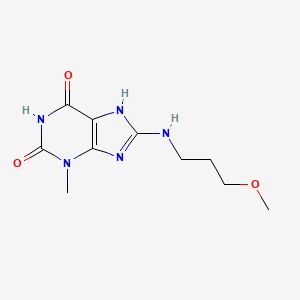

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)
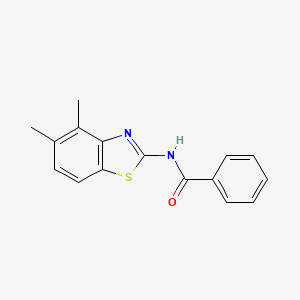
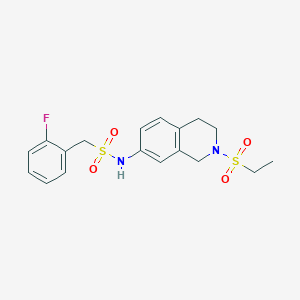
![N-(4-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2910871.png)
![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)
